Laquinimod metabolite M1

Description

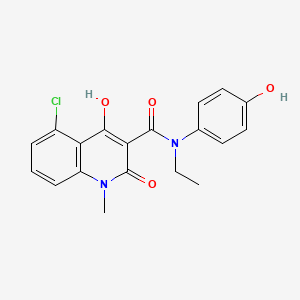

Structure

3D Structure

Properties

CAS No. |

1348611-93-7 |

|---|---|

Molecular Formula |

C19H17ClN2O4 |

Molecular Weight |

372.8 g/mol |

IUPAC Name |

5-chloro-N-ethyl-4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C19H17ClN2O4/c1-3-22(11-7-9-12(23)10-8-11)19(26)16-17(24)15-13(20)5-4-6-14(15)21(2)18(16)25/h4-10,23-24H,3H2,1-2H3 |

InChI Key |

HBMNTNTZJMZXKP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=C(C=C1)O)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O |

Origin of Product |

United States |

Enzymatic Biotransformation of Laquinimod and Formation of Metabolite M1

Effects of Specific Cytochrome P450 Inhibitors on M1 Production

Notably, ketoconazole (B1673606) and troleandomycin, which are potent and specific inhibitors of CYP3A4, demonstrated significant inhibition of Laquinimod's metabolic breakdown in human liver microsomes. nih.gov By blocking the catalytic activity of CYP3A4, these inhibitors reduce the rate of biotransformation, leading to a decreased formation of all primary metabolites derived from this pathway. Therefore, the presence of such inhibitors is anticipated to lower the production of metabolite M1. nih.gov

Quantification of Inhibition Potency by Ketoconazole and Other Modulators on Primary Metabolism of Laquinimod and its Metabolites (including M1)

The inhibitory potency of various compounds on the metabolism of Laquinimod has been quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. These values indicate the concentration of an inhibitor required to reduce the rate of Laquinimod metabolism by 50%.

A study investigating these interactions calculated the IC₅₀ values for several CYP3A4 substrates and inhibitors. Ketoconazole was identified as a particularly potent inhibitor. nih.gov The findings from this in vitro research are detailed in the table below.

Table 2: IC₅₀ Values of Various Modulators on Laquinimod Metabolism

| Inhibitor/Modulator | IC₅₀ Value (µM) |

|---|---|

| Ketoconazole | 0.2 |

| Troleandomycin | 11 |

| Erythromycin | 24 |

| Prednisolone | 87 |

| Ethinyl estradiol | 235 |

This table presents the quantified inhibition potency (IC₅₀) of several compounds on the primary metabolism of Laquinimod. nih.gov

These results demonstrate that potent inhibitors of CYP3A4, such as ketoconazole, can substantially affect the metabolism of Laquinimod, which would include the formation pathway of its metabolite M1. nih.gov

Analytical Methodologies for the Characterization and Identification of Laquinimod Metabolite M1

Advanced Spectrometric Techniques for Metabolite Structural Elucidation

The precise identification of drug metabolites is paramount in drug development. Advanced spectrometric techniques, particularly mass spectrometry, coupled with chromatographic separation, provide the necessary specificity and sensitivity for the structural elucidation of these often low-abundance compounds.

Application of Mass Spectrometry for M1 Identification

Mass spectrometry (MS) stands as a cornerstone technology for the identification of drug metabolites due to its ability to provide detailed information on the mass-to-charge ratio (m/z) of a molecule and its fragments. The identification of Laquinimod metabolite M1 as the N-dealkylated product, delaquinimod, is a direct result of meticulous mass spectrometric analysis.

The primary metabolic pathway for Laquinimod involves N-dealkylation, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4. This process removes the N-ethyl group from the quinoline-3-carboxamide (B1254982) core structure of Laquinimod.

Table 1: Mass Spectrometry Characteristics of Laquinimod and Metabolite M1 (delaquinimod)

| Compound | Chemical Formula | Molecular Weight (Da) | Predicted [M+H]⁺ (m/z) | Key Fragmentation Pathway |

| Laquinimod | C₁₉H₁₇ClN₂O₃ | 356.81 | 357.09 | Loss of the N-ethylacetamide group |

| Metabolite M1 (delaquinimod) | C₁₇H₁₃ClN₂O₃ | 328.75 | 329.06 | Characteristic quinoline (B57606) ring fragmentation |

Note: The predicted m/z values are based on the most common isotopes. Actual measured values may vary slightly depending on the instrument and calibration.

The structural elucidation of M1 is achieved through tandem mass spectrometry (MS/MS). In this technique, the precursor ion corresponding to the [M+H]⁺ of M1 is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For N-dealkylated metabolites like M1, the fragmentation pattern would characteristically differ from the parent drug, primarily showing the absence of fragments associated with the lost alkyl group. While specific fragmentation data for M1 is not extensively published in public literature, the general principles of quinoline and carboxamide fragmentation would apply.

Chromatographic Separation Techniques for Laquinimod and its Metabolites (including M1)

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially when dealing with a complex mixture of a parent drug and its various metabolites in a biological matrix. The goal is to resolve each component into a distinct peak, free from interference.

Liquid chromatography (LC) is the most common technique coupled with mass spectrometry for bioanalytical applications. For compounds like Laquinimod and its more polar N-dealkylated metabolite M1, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used approach.

Typical RP-HPLC parameters for the separation of Laquinimod and its metabolites would include:

Stationary Phase: A C18 column is a common choice, offering good retention for moderately non-polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration to elute compounds of increasing hydrophobicity. This allows for the separation of the more polar metabolite M1 from the parent drug, Laquinimod.

Profiling of this compound within the Broader Metabolite Spectrum (M1-M6)

A comprehensive understanding of a drug's metabolism involves identifying and characterizing all significant metabolites. While M1 (delaquinimod) is a primary and active metabolite of Laquinimod, other metabolites, designated as M2 through M6, are also formed. These are generally products of further hydroxylation and dealkylation reactions.

The profiling of this complete metabolite spectrum is typically conducted in preclinical species such as rats, using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). This allows for the detection and tentative identification of metabolites based on their accurate mass and fragmentation patterns.

Currently, detailed public information on the specific structures and relative abundance of Laquinimod metabolites M2 through M6 is limited. Such studies are often part of the proprietary data generated during the drug development process. However, based on common metabolic pathways for similar chemical structures, it can be postulated that these metabolites likely involve hydroxylations at various positions on the quinoline and phenyl rings, as well as potential further modifications to the core structure. The analytical challenge lies in chromatographically separating these structurally similar isomers and elucidating their precise structures using advanced MS techniques.

Method Validation for Quantitative Analysis of this compound in Preclinical Biological Matrices

To accurately assess the pharmacokinetic properties of this compound, a validated bioanalytical method for its quantification in preclinical biological matrices, such as rat plasma, is essential. Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. The validation process is guided by regulatory agencies and typically includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte (M1) in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components.

Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality controls).

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

While a specific validated method for the quantitative analysis of this compound in preclinical matrices is not publicly detailed, the development of such a method would follow established principles of bioanalytical method validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantitative studies due to its high sensitivity and selectivity.

Table 2: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for M1 in Rat Plasma

| Validation Parameter | Acceptance Criteria (Typical) |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Factor | Within acceptable limits (e.g., 0.8-1.2) |

| Stability | No significant degradation under tested conditions |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

The development and validation of such a robust analytical method are critical for advancing the understanding of the preclinical pharmacokinetics of Laquinimod and its active metabolite, M1.

Preclinical Pharmacokinetics and Disposition of Laquinimod Metabolite M1

In Vitro Formation Kinetics of Laquinimod Metabolite M1

Studies utilizing human liver microsomes have been instrumental in elucidating the enzymatic processes governing the formation of Laquinimod's metabolites, including M1.

The formation of Laquinimod's primary metabolites, which include hydroxylated and dealkylated products, follows Michaelis-Menten kinetics. In human liver microsomes, the rate of formation of these metabolites has been quantified, demonstrating the efficiency of the enzymatic conversions. The kinetic parameters for the formation of the main metabolites are detailed in the table below. Although the specific identity of "M1" is not explicitly matched to one of these metabolites in the publicly available literature, it is understood to be one of these primary metabolic products.

| Metabolite | Apparent KM (μM) | Vmax (pmol/mg/min) |

|---|---|---|

| Metabolite 1 | 0.09 | 22 |

| Metabolite 2 | 1.9 | 120 |

The kinetic parameters represent the apparent Michaelis constant (KM) and maximum velocity (Vmax) for the formation of two of the primary metabolites of Laquinimod in human liver microsomes. These values indicate a high-affinity and a lower-affinity enzymatic process are involved in Laquinimod metabolism.

The primary enzyme responsible for the metabolism of Laquinimod is Cytochrome P450 3A4 (CYP3A4) nih.gov. This has been confirmed through inhibition studies using ketoconazole (B1673606) and troleandomycin, both of which are specific inhibitors of CYP3A4 and significantly reduced the metabolism of Laquinimod nih.gov. Furthermore, incubations with recombinant CYP3A4 resulted in the formation of all primary metabolites, confirming its central role nih.gov.

Significant inter-individual variability in the rate of drug metabolism is a common phenomenon, largely due to genetic polymorphisms and differences in the expression levels of metabolic enzymes. To assess this for Laquinimod, the formation rates of its metabolites were studied in a panel of liver microsomes from 15 different individuals.

A strong correlation (r² = 0.6 to 0.94) was observed between the formation rate of the metabolites and the activity of CYP3A4, measured as the 6β-hydroxylation of testosterone (B1683101) nih.gov. This finding underscores that the variability in the formation of M1 and other primary metabolites across the human population is predominantly dictated by the individual's CYP3A4 enzyme activity.

In Vivo Metabolic Fate of Laquinimod (Implications for M1)

The in vivo disposition of Laquinimod is a direct consequence of its metabolism, which dictates the nature of the circulating and excreted chemical entities.

While detailed human mass balance studies providing the exact percentages of Laquinimod and its metabolites excreted in urine and feces are not extensively available in the public domain, general principles of drug metabolism suggest that the polar metabolites of Laquinimod are eliminated from the body through renal and fecal routes. The biotransformation of the parent drug into more water-soluble metabolites, such as hydroxylated and dealkylated products, facilitates their excretion.

The primary metabolic pathways for Laquinimod in human liver microsomes involve hydroxylation and dealkylation nih.gov. Therefore, the metabolite M1 is classified as either a hydroxylated or a dealkylated derivative of the parent compound. These metabolic modifications increase the polarity of the molecule, which is a critical step in preparing it for excretion from the body.

Assessment of Potential Metabolic Activity of Laquinimod Metabolite M1 in Preclinical Models

Evaluation of M1's Contribution to Overall Laquinimod Preclinical Pharmacodynamics

In the context of Laquinimod, "Delaq" has been identified as an active metabolite. Any assessment of a potential "Metabolite M1" would necessitate a direct comparison of its activity profile with that of both Laquinimod and Delaq. This would involve determining its affinity for the same biological targets, such as the aryl hydrocarbon receptor (AhR), which is a known target for Laquinimod. activebiotech.com

Table 1: Methodologies for Investigating Metabolite Biological Relevance

| Methodology | Description |

| In Vitro Assays | Exposing isolated cells, tissues, or receptors to the purified metabolite to determine its direct biological effects. This can include receptor binding assays, enzyme inhibition assays, and cell-based functional assays. |

| Animal Models of Disease | Administering the synthesized metabolite to animal models of a specific disease (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis) to assess its therapeutic efficacy. tandfonline.comnih.gov |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Correlating the concentration-time profiles of the parent drug and its metabolites with the observed pharmacological effects to estimate the relative contribution of each entity. |

| Comparative Studies | Directly comparing the in vitro and in vivo activity of the metabolite to that of the parent drug to understand its potency and efficacy. |

Without specific data for "Metabolite M1," the application of these methodologies remains hypothetical for this particular compound.

In Vitro Studies on Specific Cellular Targets for M1 (if identified)

As "Metabolite M1" of Laquinimod has not been characterized in the public domain, and its specific cellular targets have not been identified, there are no available in vitro studies to report. Research on Laquinimod itself has identified effects on various immune cells, including T-cells, monocytes, and dendritic cells, as well as direct effects on central nervous system cells like astrocytes. nih.govnih.gov Any future investigation into "Metabolite M1" would likely begin with in vitro screening against these known cellular targets of the parent compound.

Research Gaps and Future Directions in Laquinimod Metabolite M1 Studies

Comprehensive Elucidation of Laquinimod Metabolite M1's Specific Biological Activities

A significant chasm in the current understanding of Laquinimod's pharmacology is the specific biological activity profile of its primary metabolite, M1. It is understood that Laquinimod is metabolized in the body, with one of its major metabolites being formed through N-dealkylation, a compound also identified as IMA-06201. This metabolite is known to be an activator of the aryl hydrocarbon receptor (AhR), a key regulator of immune responses. However, beyond this, the specific immunomodulatory and potential neuroprotective effects of M1 itself remain largely uncharacterized.

Future research must pivot to specifically investigate the intrinsic activities of M1, independent of the parent compound. This necessitates a series of targeted in vitro and in vivo studies to answer fundamental questions:

Does M1 possess a similar, enhanced, or diminished immunomodulatory capacity compared to Laquinimod?

What is the precise affinity and efficacy of M1 at the aryl hydrocarbon receptor, and does it interact with other cellular targets?

Does M1 contribute to the neuroprotective effects observed with Laquinimod administration, and if so, through what mechanisms?

Answering these questions is paramount to fully comprehending the therapeutic profile of Laquinimod and could potentially unveil M1 as a therapeutic agent in its own right.

Advanced Structural Characterization of this compound

While the metabolic pathway of N-dealkylation leading to a key metabolite is known, a comprehensive public repository of the advanced structural characterization of M1 is conspicuously absent from the scientific literature. A definitive structural elucidation using modern analytical techniques is a prerequisite for any further meaningful research.

Future research endeavors should focus on:

Spectroscopic Analysis: Detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are required to confirm the exact chemical structure of M1.

Three-Dimensional Conformation: X-ray crystallography or advanced computational modeling could provide insights into the three-dimensional shape of the M1 molecule, which is crucial for understanding its interaction with biological targets like the AhR.

A complete structural dossier on M1 would not only confirm its identity but also enable the synthesis of pure M1 for dedicated pharmacological testing and the development of specific analytical reagents.

Quantitative Assessment of this compound in Preclinical In Vivo Models

Future preclinical in vivo studies should aim to:

Determine the pharmacokinetic parameters of M1, including its formation rate, peak concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2) in relevant animal models of neuroinflammation.

Investigate the tissue distribution of M1, with a particular focus on its ability to cross the blood-brain barrier and accumulate in the central nervous system.

To illustrate the type of data that is currently lacking, the following interactive table presents a hypothetical pharmacokinetic profile of Laquinimod and its metabolite M1 in a preclinical model. The absence of such real-world data underscores the significant research gap.

Hypothetical Pharmacokinetic Data of Laquinimod and Metabolite M1

| Time (hours) | Laquinimod Plasma Concentration (ng/mL) | M1 Plasma Concentration (ng/mL) |

| 0.5 | 150 | 15 |

| 1 | 250 | 35 |

| 2 | 400 | 80 |

| 4 | 320 | 120 |

| 8 | 150 | 90 |

| 12 | 70 | 50 |

| 24 | 10 | 15 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Comparative Metabolic Studies of this compound Across Different Species

The metabolic profile of a drug can vary significantly between different species, which has profound implications for the translation of preclinical findings to human clinical trials. Currently, there is a dearth of publicly available data on the comparative metabolism of Laquinimod and the formation of M1 across various preclinical species and humans.

Future research should undertake a systematic comparative metabolic study to:

Identify and quantify the metabolites of Laquinimod, including M1, in hepatocytes and microsomes from different species (e.g., mouse, rat, monkey, and human).

Determine if there are any species-specific metabolites or significant differences in the rate of M1 formation.

This information is crucial for selecting the most appropriate animal models for preclinical efficacy and safety studies and for predicting the metabolic fate of Laquinimod in humans.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the neuroprotective mechanisms of laquinimod metabolite M1?

- Answer: Human astrocyte-neuron co-culture systems derived from reprogrammed fibroblasts are effective for investigating M1's role in neuroprotection. These models allow researchers to assess how M1 modulates astrocyte activation, maintains glutamate transporter function, and reduces neurotoxicity during inflammation. For example, M1 blocks inflammatory cytokine release from astrocytes and indirectly protects neurons via astrocyte-mediated pathways . Rodent experimental autoimmune encephalomyelitis (EAE) models are also valuable for evaluating systemic immunomodulatory effects, such as reduced CNS infiltration of inflammatory cells .

Q. How does this compound interact with the aryl hydrocarbon receptor (AhR) pathway?

- Answer: M1 induces nuclear translocation of AhR in astrocytes, a pathway linked to anti-inflammatory responses. However, studies show that AhR signaling is dispensable for M1's neuroprotective effects, as pharmacological inhibition of AhR (e.g., using CH223191) does not abolish its ability to dampen astrocyte-mediated neurodegeneration. This suggests additional mechanisms, such as modulation of monocyte subsets or Th1/Th2 cytokine balance, contribute to its efficacy .

Q. What are the primary biomarkers used to assess M1's efficacy in preclinical studies?

- Answer: Key biomarkers include:

- MRI metrics : Reduction in gadolinium-enhancing lesions and brain atrophy .

- Cellular markers : Decreased pro-inflammatory cytokines (e.g., IL-17, IFN-γ) and increased anti-inflammatory cytokines (e.g., TGF-β) in EAE models .

- Astrocyte-specific endpoints : Glutamate transporter expression (e.g., EAAT2) and suppression of reactive astrocyte markers (e.g., GFAP) .

Advanced Research Questions

Q. How should researchers address conflicting efficacy outcomes between Phase II and III trials when interpreting M1-related data?

- Answer: Discrepancies often arise from trial design variations. For example, the Phase III BRAVO trial initially showed non-significant reductions in annualized relapse rates (ARR) due to baseline MRI imbalances between treatment arms. Applying pre-specified sensitivity analyses (e.g., covariate adjustment for baseline characteristics) restored statistical significance (21.3% ARR reduction, p=0.026), highlighting the need for rigorous stratification and adaptive statistical plans in trial design . Researchers should also consider dose-dependent effects, as seen in Phase IIb studies where 0.6 mg laquinimod (parent drug) showed efficacy, while lower doses did not .

Q. What methodological challenges arise when isolating M1-specific effects from its parent compound in vivo?

- Answer: Key challenges include:

- Pharmacokinetic overlap : M1 and laquinimod coexist systemically, requiring advanced techniques like mass spectrometry to distinguish metabolite-specific exposure levels.

- Model limitations : In vitro systems (e.g., human astrocytes) can isolate M1 effects, but in vivo models require conditional knockout strategies or selective metabolite administration .

- Endpoint specificity : Neuroprotection by M1 is indirect (via astrocytes), necessitating co-culture experiments or conditional astrocyte-targeted interventions to confirm mechanistic pathways .

Q. How do MRI-based endpoints influence the interpretation of M1's neuroprotective potential in clinical trials?

- Answer: MRI metrics like brain atrophy and lesion volume are critical but require careful standardization. In the BRAVO trial, baseline MRI imbalances between groups necessitated post hoc adjustments to detect treatment effects. Researchers should predefine MRI protocols (e.g., scan timing, lesion quantification methods) and include sensitivity analyses for baseline covariates. Pooled data from ALLEGRO and BRAVO demonstrated that laquinimod/M1’s reduction in brain atrophy (27.5%, p<0.0001) correlated with slowed disability progression, validating MRI as a surrogate marker for neurodegeneration .

Q. What are the implications of M1's dual immunomodulatory and neuroprotective roles for experimental design?

- Answer: Studies must differentiate between direct immune modulation (e.g., Th1/Th2 balance) and indirect neuroprotection (e.g., astrocyte-mediated effects). For example:

- Immune-focused designs : Use adoptive transfer EAE models to isolate T-cell modulation .

- Neuroprotection-focused designs : Employ toxin-induced neurodegeneration models (e.g., cuprizone) or astrocyte-specific knockouts to bypass systemic immunity .

- Integrated approaches : Combine longitudinal MRI with histopathological analysis of CNS infiltrates and axonal integrity .

Contradiction Analysis

Q. Why do some studies report significant disability progression benefits for laquinimod/M1 while others show only trend-level effects?

- Answer: Variability stems from differences in:

- Trial duration : Short-term studies (24 weeks) may miss cumulative neuroprotective effects evident in longer trials (36 months) .

- Endpoint selection : Disability progression (EDSS) requires longer follow-up than relapse rates. The ALLEGRO extension trial showed early treatment (36 months) significantly slowed EDSS progression compared to delayed treatment (p<0.05) .

- Population heterogeneity : Subgroup analyses reveal stronger effects in patients with high baseline inflammatory activity .

Safety and Tolerability

Q. What preclinical safety concerns are unique to M1, and how are they mitigated in trial design?

- Answer: While M1 shares laquinimod’s safety profile, Phase II data flagged hepatotoxicity (elevated liver enzymes) and pro-inflammatory risks (e.g., pleuritis). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.